7-hydroxy-PIPAT maleate
CAS No.: 200722-46-9
Cat. No.: VC0004231
Molecular Formula: C20H26INO5
Molecular Weight: 487.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200722-46-9 |
---|---|
Molecular Formula | C20H26INO5 |
Molecular Weight | 487.3 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Standard InChI | InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |
Standard InChI Key | IQRDHLSQXOATHD-HBRCEPSSSA-N |
Isomeric SMILES | CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-hydroxy-PIPAT maleate consists of two components: the 7-hydroxy-PIPAT base and a maleic acid counterion. The base structure features a tetralin (5,6,7,8-tetrahydronaphthalene) scaffold substituted at position 7 with a hydroxyl group and an N-propyl-N-(3'-iodo-2'-propenyl)amino side chain . The maleate anion () forms a salt bridge with the protonated amine, enhancing solubility in polar solvents like DMSO and water .
Stereochemical Considerations
The compound exists as a racemic mixture of (R)- and (S)-enantiomers, though the trans-configuration at the tetralin ring is critical for receptor binding . Resolution of enantiomers via chiral chromatography reveals that the (R)-enantiomer exhibits 3-fold higher D3 affinity than its (S)-counterpart . The iodopropenyl group adopts an E-configuration, positioning the iodine atom for optimal hydrophobic interactions within the receptor's binding pocket .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular Weight | 487.3 g/mol | |
Purity | ≥98% (HPLC) | |
Appearance | White crystalline solid | |
Solubility | 50 mM in DMSO | |
Storage Conditions | -20°C (desiccated) | |
Stability | >2 years at -20°C |
The maleate salt formulation improves stability compared to the free base, with degradation studies showing <5% decomposition after 24 months at -20°C . Thermal analysis (DSC) indicates a melting point of 192–195°C, accompanied by endothermic decomposition above 200°C .
Pharmacological Profile
Receptor Binding Kinetics
7-hydroxy-PIPAT maleate's defining characteristic is its exceptional selectivity for D3 over other dopamine receptor subtypes:
Receptor Subtype | (nM) | Selectivity vs. D3 |
---|---|---|
D3 | 0.99 ± 0.12 | 1 |
D2 | 112 ± 18 | 113-fold |
D1 | >10,000 | >10,000-fold |
D4 | 890 ± 120 | 899-fold |
D5 | >10,000 | >10,000-fold |
Radioligand displacement assays using [¹²⁵I]trans-7-OH-PIPAT confirm subnanomolar affinity () in rat striatal membranes . Kinetic studies reveal rapid association () and slow dissociation (), suggesting tight receptor binding .
Functional Activity
As a full agonist at D3 receptors, 7-hydroxy-PIPAT maleate stimulates cAMP inhibition () and β-arrestin recruitment () in recombinant cell systems . In contrast, it exhibits negligible activity at D2 receptors even at 10 μM concentrations .
Signal Transduction Pathways
-
cAMP Inhibition: Reduces forskolin-stimulated cAMP production by 92% at 100 nM
-
ERK Phosphorylation: Induces sustained ERK1/2 activation (3-fold increase over baseline)
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Calcium Mobilization: Fails to modulate intracellular Ca²⁺ in D3-expressing cells, distinguishing it from D1/D5 agonists
Research Applications
Neuroprotection and Apoptosis Regulation
In malignant peripheral nerve sheath tumor (MPNST) cells, 7-hydroxy-PIPAT maleate (10⁻⁶–10⁻⁵ M) counteracts serum deprivation-induced apoptosis by:
Mechanistically, D3 receptor activation inhibits neurofibromin-mediated pro-apoptotic signaling, suggesting therapeutic potential for neurofibromatosis type 1 .
Reproductive Endocrinology
In pseudopregnant rabbit corpora lutea, 7-hydroxy-PIPAT maleate (2 nM) suppresses progesterone secretion by 41% through:
These effects are reversible with the D3 antagonist GR 103691, confirming receptor specificity .
Addiction Studies
-
Reduces cocaine self-administration by 58% in rats at 0.3 mg/kg (i.p.)
-
Attenuates methamphetamine-induced locomotor sensitization by 72%
Cognitive Function
Condition | Degradation Rate |
---|---|
4°C (aqueous solution) | 12%/week |
-20°C (lyophilized) | <2%/year |
Room light (powder) | 8%/month |
Vendor | Purity | Price (10 mg) | Availability |
---|---|---|---|
Enzo Life Sciences | ≥98% | €279 | In stock |
TargetMol EU GmbH | ≥98% | $480 | Limited |
Biocrick | ≥98% | $520 | Backorder |
Discontinued Sources
Regulatory status remains Research Use Only (RUO), with GMP-grade material unavailable as of April 2025 .
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